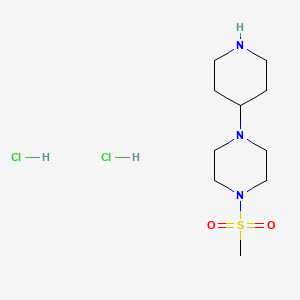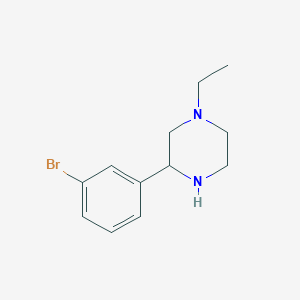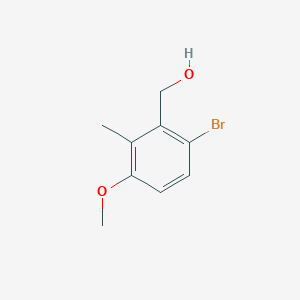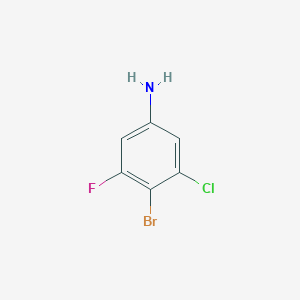
4-Bromo-3-chloro-5-fluoroaniline
Descripción general
Descripción
4-Bromo-3-chloro-5-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
4-Bromo-3-chloro-5-fluoroaniline can be synthesized through various methods. One such method involves the use of 4-Bromo-3-fluoroaniline as an intermediate . The exact synthesis process can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-5-fluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The exact positions of these substituents can be determined by the compound’s IUPAC name.Chemical Reactions Analysis
As an intermediate, 4-Bromo-3-chloro-5-fluoroaniline is primarily used in the synthesis of other compounds. For example, it is used in the preparation of Tradizolid and various pharmaceuticals . The specific reactions it undergoes will depend on the synthesis pathway being used .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-chloro-5-fluoroaniline include a molecular weight of 224.46 g/mol . Other properties such as boiling point, density, and refractive index would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis of Tradizolid
4-Bromo-3-chloro-5-fluoroaniline: is used as an intermediate in the synthesis of Tradizolid , a new oxazolidinone antimicrobial agent. Tradizolid has shown effectiveness against a range of Gram-positive bacteria, making it a potential candidate for treating infections caused by drug-resistant strains .
Pharmaceutical Development
This compound serves as a building block in the development of various pharmaceuticals. Its halogenated structure makes it a valuable precursor in creating compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents .
Organic Synthesis
In organic chemistry, 4-Bromo-3-chloro-5-fluoroaniline is utilized to synthesize lateral difluoro-substituted terphenyls. These compounds are important for creating materials with specific electronic properties, which can be applied in organic electronics and photonics .
Mecanismo De Acción
Mode of Action
The mode of action of 4-Bromo-3-chloro-5-fluoroaniline involves its interaction with its targets. The bromine, chlorine, and fluorine substituents on the aniline ring can influence how the compound interacts with its targets . These halogen substituents can form halogen bonds with amino acid residues in the target proteins, influencing their function.
Result of Action
The molecular and cellular effects of 4-Bromo-3-chloro-5-fluoroaniline’s action depend on its specific targets and the nature of its interactions with these targets . The halogen substituents on the aniline ring can influence these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-5-fluoroaniline . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPLRYDSRVEQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-5-fluoroaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)


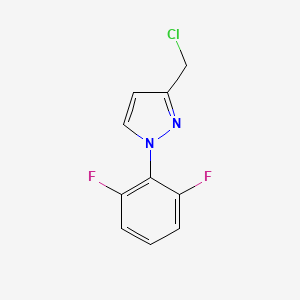
![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)
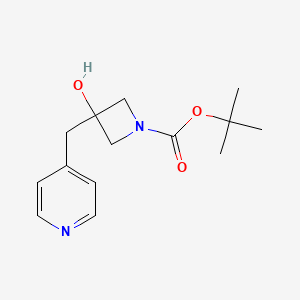
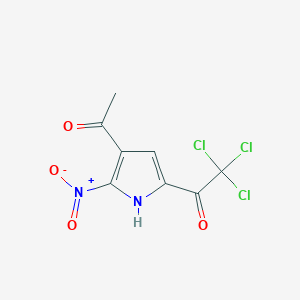
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
